Trivinylchlorosilane

Description

Historical Context and Evolution of Vinylsilane Chemistry in Organic Synthesis

The chemistry of vinylsilanes has evolved significantly, establishing them as versatile synthetic building blocks researchgate.netresearchgate.net. Their utility in organic synthesis stems from their ability to participate in a variety of transformations, such as electrophilic substitution, polymerization, and cross-coupling reactions researchgate.net. Early work in vinylsilane chemistry laid the groundwork for developing methods to selectively form carbon-carbon and carbon-heteroatom bonds. thieme-connect.com The ease of regio- and stereoselective synthesis of vinylsiloxanes, closely related to vinylsilanes, has contributed to the rapid development of highly selective vinyl analogs in organic synthesis. thieme-connect.com Methods for synthesizing vinylsilanes include the hydrosilylation of alkynes, which is considered an atom-economic approach, silylmetallation of alkynes, and cross-metathesis researchgate.net. Recent advancements have also explored radical silylation reactions for the synthesis of vinylsilanes from alkynes and functionalized alkenes benthamdirect.comresearchgate.net.

Positioning of Trivinylchlorosilane within the Landscape of Organochlorosilanes

Organochlorosilanes, compounds containing at least one silicon-chlorine bond, are key intermediates in organosilicon chemistry, particularly in the production of silicones slideshare.netmdpi.com. They are typically synthesized via the direct process (Müller-Rochow process) or by the reaction of silicon halides with organometallic reagents mdpi.com. The reactivity of organochlorosilanes is influenced by the nature of the organic substituents and the number of chlorine atoms bonded to silicon researchgate.net. The silicon-chlorine bond is polar and susceptible to nucleophilic attack, making organochlorosilanes reactive species that can be easily transformed into other silicon derivatives researchgate.netdtic.mil.

This compound fits within this class as a trifunctional silane (B1218182), possessing three reactive vinyl groups and one reactive chlorine atom attached to the silicon center. This combination of functionalities provides a platform for diverse chemical transformations. Compared to other organochlorosilanes like methylchlorosilanes or phenylchlorosilanes, the presence of multiple vinyl groups in this compound offers opportunities for reactions involving the carbon-carbon double bonds, such as polymerization, addition reactions, and cross-coupling reactions, in addition to the reactions at the silicon-chlorine bond. The reactivity of organochlorosilanes with various substituents on the silicon atom has been studied, with the etherification rate largely controlled by the inductive effects of the substituents researchgate.net.

Overview of Academic Research Trajectories for this compound and its Derivatives

Academic research involving this compound and its derivatives explores various synthetic methodologies and applications. The presence of both reactive vinyl groups and a silicon-chlorine bond makes it a versatile starting material. Research trajectories include:

Synthesis of Vinylsilane Derivatives: this compound can serve as a precursor to other vinylsilanes or vinylsiloxanes through reactions at the Si-Cl bond, such as hydrolysis, alcoholysis, or reaction with organometallic reagents. The synthesis of vinylsiloxanes from vinylsilanes has been a subject of recent developments, highlighting their utility in organic synthesis thieme-connect.com.

Cross-Coupling Reactions: Vinylsilanes, in general, are valuable partners in metal-catalyzed cross-coupling reactions, such as the Hiyama coupling, for forming new carbon-carbon bonds researchgate.netthieme-connect.comrsc.orgacs.org. This compound and its derivatives can be utilized in such reactions to introduce vinyl groups into organic molecules or to synthesize complex organosilicon structures. Silylative coupling of olefins with vinylsilanes has been explored for the synthesis of functionalized alkenes rsc.org.

Polymerization and Material Science: The vinyl groups in this compound can undergo polymerization, leading to the formation of silicon-containing polymers or copolymers with unique properties. Organosilicon compounds are widely used in materials science due to their structural stability and facile functionalization researchgate.net.

Cyclization Reactions: Vinylsilanes can be involved in various cyclization reactions, providing access to silacycles, which have potential applications in biological chemistry, pharmaceuticals, and material chemistry frontiersin.orgacs.org. Intramolecular Mizoroki-Heck coupling-cyclization of vinylsilanes, for instance, can be an efficient approach to synthesize silacycles frontiersin.org.

Radical Reactions: Recent research has focused on radical silylation reactions, where vinylsilanes can be synthesized or utilized in transformations involving radical intermediates benthamdirect.comresearchgate.net.

Structure

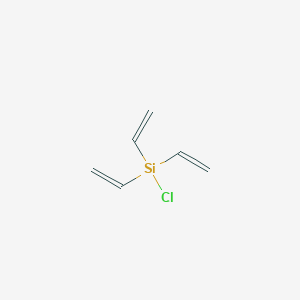

2D Structure

3D Structure

Propriétés

IUPAC Name |

chloro-tris(ethenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClSi/c1-4-8(7,5-2)6-3/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKJLYMBVRDUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C=C)(C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871-21-2 | |

| Record name | Trivinylchlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of Trivinylchlorosilane and Analogous Vinylsilanes

Preparation of Trivinylchlorosilane Precursors

Several strategies exist for synthesizing vinylsilane precursors, which can subsequently be transformed into this compound or other functionalized vinylsilanes.

Approaches Utilizing Alkenyl Grignard Reagents and Alkenyllithium Species

The reaction of alkenyl Grignard reagents or alkenyllithium species with chlorosilanes is a common method for forming silicon-carbon bonds, leading to vinylsilanes. organic-chemistry.orgwikipedia.orgresearchgate.netacs.org Alkenyl Grignard reagents, such as vinylmagnesium bromide, are organomagnesium compounds commonly used in organic synthesis to introduce vinyl groups. guidechem.comamericanelements.com Vinyllithium (B1195746) is another organolithium compound used for vinylations and is a precursor to vinylsilanes. wikipedia.orgnih.govwikipedia.org These organometallic reagents act as nucleophiles, attacking the silicon atom of chlorosilanes and displacing the chloride leaving group. libretexts.org

For instance, the reaction between a chlorosilane (≡Si-Cl) and vinylmagnesium chloride (CH₂=CHMgCl) results in the formation of a vinylsilane (≡Si-CH=CH₂) and magnesium chloride (MgCl₂). researchgate.net Similarly, vinyllithium (LiCH=CH₂) can react with chlorosilanes to install vinyl groups. wikipedia.orgwikipedia.org

| Reagent | Formula | PubChem CID |

| Vinylmagnesium bromide | C₂H₃BrMg | 74584 guidechem.comfishersci.caamericanelements.com |

| Vinyllithium | C₂H₃Li | 637931 wikipedia.orgnih.govwikipedia.orgchem960.com |

| Chlorosilane (general) | ≡Si-Cl | - |

Hydrosilylation of Alkynes as a Foundational Synthetic Route

Hydrosilylation of alkynes is recognized as an atom-economical and environmentally friendly method for synthesizing vinylsilanes. researchgate.netscientificspectator.comnih.gov This reaction involves the addition of a hydrosilane (containing a Si-H bond) across the triple bond of an alkyne. researchgate.netscientificspectator.com

Terminal alkynes generally exhibit high reactivity in hydrosilylation reactions due to lower steric hindrance. researchgate.net However, controlling the regioselectivity (forming α-vinylsilane vs. β-vinylsilane) and stereoselectivity (forming (E)- vs. (Z)-isomer) can be challenging. researchgate.netscientificspectator.com Various transition metal catalysts, including those based on platinum, rhodium, ruthenium, iridium, and cobalt, have been employed to influence the selectivity of the reaction. scientificspectator.comnih.govrsc.org

For example, copper-catalyzed anti-Markovnikov hydrosilylation of terminal alkynes with phenylsilane (B129415) can provide (E)-vinylsilanes in high yields and with excellent regioselectivity. organic-chemistry.org Manganese-photocatalyzed activation of the Si-H bond in silanes can lead to Z-vinylsilanes with high regioselectivity and stereoselectivity. organic-chemistry.org Cobalt complexes have also been shown to catalyze regioselective hydrosilylation of terminal alkynes, yielding α-vinylsilanes with high Markovnikov regioselectivity. organic-chemistry.orgnih.gov

| Reactant/Catalyst | Formula | PubChem CID |

| Alkyne (general) | R-C≡C-R' | - |

| Hydrosilane (general) | R₃SiH | - |

| Phenylsilane | C₆H₈Si | - |

| Trichlorosilane (B8805176) | HCl₃Si | 24811 wikipedia.orgsigmaaldrich.com |

| Copper catalysts | Cu-based | - |

| Manganese catalysts | Mn-based | - |

| Cobalt catalysts | Co-based | - |

Dehydrogenative Silylation Strategies

Dehydrogenative silylation is another method for synthesizing vinylsilanes, involving the direct silylation of alkenes with hydrosilanes, typically catalyzed by transition metals. organic-chemistry.orgwikipedia.orgresearchgate.netacs.org This approach results in the formation of a vinylsilane and hydrogen gas. organic-chemistry.org

Bench-stable alkyl bisphosphine Mn(I) complexes have been reported to catalyze additive-free dehydrogenative silylation of terminal alkenes, efficiently converting a variety of aromatic and aliphatic alkenes into E-vinylsilanes and allylsilanes at room temperature. organic-chemistry.org Nickel-catalyzed reactions of terminal alkenes with silacyclobutanes have also afforded vinylsilanes with high regio- and stereoselectivity. organic-chemistry.org

Cu-Catalyzed Silylation of Alkenyl Iodonium (B1229267) Salts

Copper-catalyzed silylation of alkenyl iodonium salts with zinc-based silicon reagents offers a method to produce vinylsilanes in high yields. organic-chemistry.orgresearchgate.netacs.orgacs.org This reaction likely proceeds via a Cu(I)/Cu(III) reaction mechanism. organic-chemistry.org The procedure is described as operationally simple, tolerant of various functional groups, and not sensitive to air or moisture. organic-chemistry.org

Direct Synthetic Routes to this compound

While the methods above focus on general vinylsilane synthesis or precursor preparation, specific protocols exist for the direct synthesis of this compound.

Laboratory and Scalable Synthesis Protocols

This compound can be synthesized through the reaction of silicon tetrachloride (SiCl₄) with vinyl Grignard reagent (vinylmagnesium chloride or bromide) or vinyllithium. Silicon tetrachloride is a common silicon source in the synthesis of organosilicon compounds. americanelements.comfishersci.nlfishersci.atnih.gov

A common method involves the reaction of silicon tetrachloride with vinylmagnesium bromide. This Grignard reaction allows for the introduction of vinyl groups onto the silicon center. The stoichiometry of the reaction can be controlled to favor the substitution of three chlorine atoms by vinyl groups, leading to this compound.

Another approach involves the reaction of a silane (B1218182) compound with vinyl chloride in the presence of aluminum chloride to form Trivinylsilane (B1590740), although this source mentions Trivinylsilane (C₆H₁₀Si) rather than this compound (C₆H₉ClSi). chembk.com However, chlorosilanes, including trichlorosilane (SiHCl₃), are frequently used in the synthesis of silicon-containing organic compounds. wikipedia.orgsigmaaldrich.com The reaction of trichlorosilane with vinyl chloride could potentially lead to vinylated products, though the direct formation of this compound via this route might involve complex reaction pathways and conditions to control the degree of vinyl substitution and retain one chlorine atom.

While specific detailed laboratory or scalable synthesis protocols for this compound with experimental conditions, yields, and purification methods were not extensively detailed in the search results, the general principles of using vinyl Grignard or vinyllithium reagents with chlorosilanes, particularly silicon tetrachloride, form the basis for such syntheses. organic-chemistry.orgwikipedia.orgresearchgate.netacs.org The control of stoichiometry and reaction conditions is crucial to achieve the desired degree of vinyl substitution (three vinyl groups) while retaining one chlorine atom on the silicon center.

The synthesis of organosilicon compounds using Grignard reagents can often be performed on a large scale. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimization of reaction conditions is crucial for maximizing the yield and purity of vinylsilanes. While specific optimization data for this compound synthesis were not extensively detailed in the search results, general principles and examples from analogous vinylsilane syntheses can be considered.

In the context of palladium-catalyzed silyl-Heck reactions for preparing vinyl silyl (B83357) ethers, optimization studies have shown that a slight excess of the silylditriflate reagent is optimal, with higher amounts rapidly eroding the yield. nih.gov The presence of iodide additives is critical, and catalytic amounts can afford superior yields. nih.gov Using sodium iodide is often preferred due to its lower cost and ease of handling. nih.gov Reaction temperature also plays a significant role; conducting reactions at specific temperatures, such as 35 °C in one reported case, and using appropriate catalyst concentrations (e.g., 2.5 mol% palladium) can lead to high yields. nih.gov

For the synthesis of dihydropyrans using vinylsilanes via Prins cyclization reactions, optimization involved testing different Lewis acids and solvents. acs.org For instance, using BF₃·OEt₂ in dichloromethane (B109758) at -45 °C resulted in a significantly higher yield compared to other conditions tested, such as using InCl₃ or FeCl₃. acs.org

These examples demonstrate that factors such as the stoichiometry of reactants, catalyst loading and type, additives, solvent, and temperature are key parameters that are typically optimized to enhance the yield and purity of vinylsilane products.

Enantioselective Synthesis of Silicon-Stereogenic Vinylsilanes

The synthesis of enantioenriched vinylsilanes bearing a silicon-stereogenic center is an area of significant interest due to their utility in organic synthesis. nih.govx-mol.netresearchgate.net Traditional approaches for the catalytic asymmetric generation of Si-stereogenic vinylsilanes have often relied on transition metal-catalyzed reactions of alkynes with various silicon sources. nih.govx-mol.netresearchgate.net

Recent advancements have demonstrated the enantioselective synthesis of linear silicon-stereogenic vinylsilanes from simple alkenes under rhodium catalysis, achieving good yields and enantiomeric ratios. nih.govx-mol.netresearchgate.net This method is notable for its ability to achieve regioconvergent and enantioconvergent conversion, transforming isomeric mixtures of olefin feedstocks into a single regio- and stereoisomer. nih.govresearchgate.net The resulting enantioenriched silicon-stereogenic vinylsilanes are valuable building blocks, allowing for diverse downstream transformations. nih.govresearchgate.net

Another strategy involves the asymmetric construction of silicon-stereogenic vinylhydrosilanes through cobalt-catalyzed regio- and enantioselective alkyne hydrosilylation with dihydrosilanes. nih.gov This method provides vinylhydrosilanes with high levels of regio- and enantioselectivity. nih.gov

The catalytic asymmetric synthesis of silicon-stereogenic compounds can also be achieved by the enantioselective desymmetrization of prochiral tetraorganosilanes. dntb.gov.ua The choice of ligand in such reactions can dictate pathway selectivity, leading to the formation of silicon-stereogenic allyl vinylsilanes with high yields and enantioselectivities when a chiral phosphine (B1218219) ligand is employed. dntb.gov.ua DFT calculations can be used to understand the factors controlling enantioselectivity, such as ligand steric effects. dntb.gov.ua

Stereoconvergent methods, such as cuprate (B13416276) substitution of α-acetoxyallylsilanes, have also been developed for the preparation of chiral vinylsilanes. uzh.ch The configuration of the newly formed stereogenic center can be controlled by the geometry of the double bond in the starting material. uzh.ch

Furthermore, nickel-catalyzed stereospecific reductive cross-coupling of vinyl chlorosilanes with axially chiral biaryl electrophiles has been reported for the synthesis of atropisomeric biaryl organosilanes, providing access to various enantioenriched axially chiral vinylsilanes. researchgate.netnih.gov

Application of Green Chemistry Principles in Vinylsilane Synthesis

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. In the context of vinylsilane synthesis, several approaches align with these principles.

Atom-economic reactions, such as the hydrosilylation of alkynes, are considered environmentally friendly as they aim to incorporate most or all of the atoms of the reactants into the final product, minimizing waste. researchgate.net

Transition metal-free radical hydrosilylation of alkynes and functionalized alkenes is another area where green chemistry principles are applied. researchgate.net These methods utilize conditions such as peroxides, photocatalysts, hydrogen atom transfer catalysts, and radical initiators, avoiding the use of potentially toxic or expensive transition metals. researchgate.net

Developing new methodologies that utilize readily available and cost-effective starting materials also contributes to greener synthesis. For example, oxidative dehydrogenative silylation-alkenation reactions of alkyl aromatics with silanes have been explored as a route to functionalized alkenyl organosilicon compounds. researchgate.net

While the search results did not provide extensive details specifically on the application of green chemistry principles for the synthesis of this compound itself, the general trends in vinylsilane synthesis indicate a move towards more efficient, less wasteful, and less hazardous methodologies, such as atom-economic reactions and transition metal-free processes.

Reactivity and Mechanistic Investigations of Trivinylchlorosilane

Electrophilic Substitution Reactions of Vinylsilane Moieties

Vinylsilanes are known to undergo electrophilic substitution reactions, where an electrophile attacks the carbon-carbon double bond, and the silyl (B83357) group is subsequently replaced. wikipedia.orgchemtube3d.com The electron-releasing nature of the carbon-silicon bond plays a significant role in these reactions, stabilizing a positive charge in the beta position through hyperconjugation, an effect known as the β-silicon effect. wikipedia.orgnih.gov This stabilization influences the site selectivity of electrophilic attack, which typically occurs at the carbon atom beta to the silicon. wikipedia.org

The mechanism generally involves the addition of an electrophile to the double bond, forming a carbocation intermediate stabilized by the adjacent silicon atom. wikipedia.orgresearchgate.net Subsequent elimination of the silyl group (as R₃Si⁺) leads to the substituted alkene. wikipedia.org Electrophilic substitution of vinylsilanes often proceeds with retention of the double bond configuration. wikipedia.orgchemtube3d.comstackexchange.com This stereospecificity is attributed to the orientation of the silyl group relative to the developing empty p-orbital in the carbocation intermediate and the principle of least motion during the elimination step. wikipedia.orgstackexchange.com

While the search results discuss the general reactivity of vinylsilanes towards various electrophiles like carbon electrophiles, halogens, and peracids wikipedia.orgmcgill.ca, specific detailed research findings or data tables focusing solely on the electrophilic substitution of the vinyl groups within trivinylchlorosilane were not explicitly found. However, the principles governing the reactivity of vinylsilanes would apply to the vinyl moieties in this compound. Stronger electrophiles are generally required for reactions with vinylsilanes compared to other organometallic compounds due to silicon being less electropositive. wikipedia.org

Nucleophilic Activation and Subsequent Transformations of Chlorosilane Functions

The chlorosilane function in this compound is susceptible to nucleophilic attack at the silicon atom. This is a fundamental reaction type for chlorosilanes and is central to their use in forming Si-O and Si-C bonds. libretexts.org Nucleophilic substitution at silicon can occur via different mechanisms compared to carbon, often involving hypervalent silicon intermediates. libretexts.orgopen.ac.uk

A common transformation initiated by nucleophilic activation is the reaction with water or moisture, leading to hydrolysis. cymitquimica.comgelest.com This reaction replaces the chlorine atom with a hydroxyl group, forming a silanol (B1196071). cymitquimica.comlibretexts.org In the case of this compound, hydrolysis would yield trivinylsilanol.

| Reactant | Nucleophile | Product(s) | Byproduct |

| This compound | Water | Trivinylsilanol | HCl |

Further reactions of silanols can lead to condensation, forming siloxane linkages (Si-O-Si). This is a key step in the formation of silicone polymers. libretexts.org The reactivity of chlorosilanes with various nucleophiles, including alcohols and organometallic reagents, is well-established for forming silyl ethers and organosilanes, respectively. libretexts.orgorganic-chemistry.orgacs.org

Nucleophilic activation of chlorosilanes can also be achieved catalytically. For example, zinc salts have been shown to catalyze the nucleophilic substitution of chlorosilanes with organomagnesium reagents. organic-chemistry.orgacs.org

Cross-Coupling Reaction Pathways

This compound can participate in various transition metal-catalyzed cross-coupling reactions, leveraging both its vinyl and chlorosilane functionalities. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.commdpi.com

Palladium-Catalyzed Hiyama Coupling of Vinylsilanes

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides or pseudohalides, typically requiring an activator like fluoride (B91410) ions or a base. organic-chemistry.orgwikipedia.org This reaction is widely used for forming carbon-carbon bonds, including aryl-aryl and aryl-alkenyl linkages. sioc-journal.cn

The mechanism of the Hiyama coupling generally involves oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation between the organosilane (often activated to a pentavalent silicon species or silonate) and the palladium(II) center, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. organic-chemistry.orgwikipedia.orgmdpi.com Activation of the silane (B1218182) is crucial, often involving polarization of the Si-C bond. organic-chemistry.org

While the search results discuss the Hiyama coupling of vinylsilanes in general organic-chemistry.orgwikipedia.orgsioc-journal.cncore.ac.ukarkat-usa.org, specific detailed research findings on the Hiyama coupling of this compound were not found. However, the vinyl groups in this compound would be expected to participate in Hiyama-type couplings with appropriate organic electrophiles under palladium catalysis and activating conditions.

Nickel-Catalyzed Reductive Carbon-Silicon Bond Formation

Nickel-catalyzed reductive carbon-silicon bond formation reactions involving chlorosilanes have emerged as a significant strategy for synthesizing organosilanes. chemrxiv.orgoaepublish.comresearchgate.net These methods often allow for the formation of C-Si bonds from two electrophilic partners, avoiding the need for highly reactive organometallic reagents. oaepublish.comresearchgate.net

Research has shown that this compound can participate in nickel-catalyzed reductive cross-coupling reactions. In one study involving the cross-electrophile coupling of α-cyano alkyl electrophiles and chlorosilanes, this compound was found to react, providing a moderate isolated yield of the silylated product. nih.gov This indicates the viability of using the chlorosilane function of this compound in such nickel-catalyzed processes.

| Chlorosilane | Alkyl Electrophile (α-cyano) | Catalyst System | Reductant | Isolated Yield | Source |

| This compound | Specific α-cyano alkyl | Nickel catalyst / Zinc or Mn dust | Zinc or Mn | Moderate | nih.gov |

The mechanism of these nickel-catalyzed reductive couplings can involve oxidative addition of an electrophile to a nickel species, followed by transmetalation with the silane partner and reductive elimination. chemrxiv.orgchinesechemsoc.org Reductants like manganese or zinc powder are often employed in stoichiometric amounts in these reactions. oaepublish.comresearchgate.net

Cross-Electrophile Coupling Reactions Involving Chlorosilanes

Cross-electrophile coupling (XEC) reactions involve the coupling of two electrophilic partners, typically catalyzed by transition metals like nickel or copper. oaepublish.comresearchgate.netresearchgate.netrsc.orgnih.gov This approach offers advantages by avoiding the handling of sensitive organometallic nucleophiles. Chlorosilanes, including vinyl chlorosilanes, have been successfully employed as one of the electrophilic partners in C-Si bond forming XEC reactions. researchgate.netresearchgate.netrsc.org

Recent work has demonstrated nickel-catalyzed cross-electrophile C(sp²)-Si coupling of vinyl/aryl electrophiles with vinyl chlorosilanes, providing a method for synthesizing organosilanes under mild, non-basic conditions. researchgate.net this compound has been shown to react in nickel-catalyzed cross-electrophile coupling reactions, such as the deoxygenative silylation of alcohols. acs.org In this specific transformation, this compound reacted in a moderate yield. acs.org

| Chlorosilane | Carbon Electrophile (Alcohol derivative) | Catalyst System | Reductant | Yield | Source |

| This compound | Specific alcohol derivative | Nickel catalyst / Manganese powder | Manganese | Moderate | acs.org |

These reactions often involve radical mechanisms and can be promoted by various catalytic systems and reductants, including organic reductants in some cases. oaepublish.comchinesechemsoc.orgnih.gov

Polymerization and Crosslinking Processes

This compound is recognized for its reactivity in polymerization processes, where it can function as a crosslinking agent or a precursor for silicone-based materials. cymitquimica.comepo.org Polymerization involving silicon compounds often utilizes the reactivity of chlorosilanes or alkoxysilanes. libretexts.org

In the context of silicone polymers, the hydrolysis of chlorosilanes like this compound leads to the formation of silanol groups. cymitquimica.comlibretexts.org These silanol groups can then undergo condensation reactions, forming siloxane (Si-O-Si) bonds and building the polymer network. libretexts.org The presence of multiple vinyl groups on this compound allows for the formation of a crosslinked, three-dimensional polymer structure, as each vinyl group can potentially participate in further reactions, such as addition polymerization or crosslinking reactions initiated by other means (e.g., radical reactions).

Crosslinking polymerization involves the formation of covalent bonds between polymer chains, creating a network that enhances the material's properties like mechanical strength and thermal stability. ebeammachine.commdpi.com Crosslinkers, which can include silanes, are essential for forming these bridges between polymer chains. ebeammachine.com The degree of crosslinking influences the physical properties of the resulting polymer. mdpi.comdrillingmanual.com

While the search results confirm the use of this compound in polymerization and its role as a crosslinking agent cymitquimica.comepo.org, detailed research findings specifically on the mechanisms and kinetics of polymerization of this compound or its direct involvement in crosslinking reactions beyond the general principles of siloxane formation were not extensively detailed in the provided snippets. However, its structure with multiple reactive sites (three vinyl groups and one chlorosilane) is inherently suited for creating branched and crosslinked polymer architectures.

Mechanisms of Vinyl Polymerization Initiated by this compound Derivatives

Vinyl groups in silanes, including this compound, provide high reactivity for polymerization. pjsir.org Polymerization of silanes can occur through various mechanisms, including hydrolysis and condensation, and can be carried out in melt phase or liquid medium. google.com The process can be initiated without catalysts or by using alkaline or acidic catalysts. google.com

While the specific mechanisms for polymerization initiated by this compound derivatives are not explicitly detailed in the search results, general mechanisms of vinyl polymerization involve the decomposition of an initiator to form radicals, followed by propagation, chain-transfer, and termination reactions. mdpi.com Factors such as polar, steric, stabilization, and thermodynamic effects influence the reaction and the reactivity of radicals or monomers. mdpi.com

In the context of surface functionalization, this compound has been used to create vinyl-functionalized surfaces that can then undergo polymerization. nih.govosti.gov For instance, a malonic acid functionalized spherosilicate core was converted to a vinyl-functionalized spherosilicate by reaction with this compound. nih.govacs.org These vinyl substituents can undergo electro-polymerization at the surface of an electrode, forming a thin polymer coating. osti.gov

Self-Condensing Vinyl Polymerization and Resultant Architectures

Self-condensing vinyl polymerization (SCVP) involves monomers that contain both a vinyl group for chain growth and a functional group that can act as an initiator or undergo condensation. While this compound itself is not typically described as undergoing SCVP, its derivatives or related vinylsilanes can be involved in processes that lead to specific polymer architectures.

For example, synthesizing block copolymers involving vinylsilanes like vinyl trimethylsilane (B1584522) (VTMS) has been explored using techniques like anionic polymerization. ferrybox.com The relative polymerization kinetics of different monomers in copolymerization can influence the resulting polymer architecture, potentially leading to block copolymer structures. ferrybox.com Control of polymer architecture is crucial for tailoring properties, such as the size of micelle cores and coronas in self-assembling systems. vt.edu

In the context of surface modification, the polymerization of vinyl substituents from silanes on a lithium surface is proposed to form a polymer network. osti.gov An idealized structure from the activation of trivinylsilane (B1590740) groups could be a three-bonded net surface film, while divinylsilane might form a random chain-like polymer. osti.gov

Kinetic Studies of Polymerization Reactions

The kinetics of silane polymerization are influenced by primary factors such as catalysts, water/silane ratio, pH, and organo-functional groups, as well as secondary factors like temperature, solvent, ionic strength, leaving group, and silane concentration. mdpi.com

In acidic media, hydrolysis is typically fast, while condensation is slow. mdpi.com In alkaline media, hydrolysis is slow, and condensation is fast. mdpi.com In neutral media, both are generally slow, except for aminosilanes. mdpi.com The hydrolysis rate of some silanes has been shown to depend on proton concentration. mdpi.com Polymerization reactions of silanes are expected to be enhanced at higher temperatures, following the Arrhenius equation. mdpi.com

Factors affecting free radical polymerization kinetics include monomer concentration, initiator concentration, temperature, solvent effects, and the presence of inhibitors or retarders. catalysis.blog Increased initiator concentration can increase the rate of radical generation but may lead to lower molecular weight polymers. catalysis.blog Higher temperatures can enhance initiator decomposition and increase the polymerization rate. catalysis.blog The choice of solvent can affect monomer solubility and radical stability. catalysis.blog

Influence of Reaction Parameters on Polymerization Pathways and Product Morphology

Various parameters influence the outcome of polymerization, including monomer reactivity, irradiation dose (in radiation-induced grafting), solvent, presence of inhibitors, and grafting temperature. nih.gov These parameters control the yield and can lead to structural or functional polymer modifications. nih.gov In the presence of oxygen, varying irradiation dose rates can favor crosslinking or promote degradation through oxidation. nih.gov

The architecture, chemical nature of the backbone, and the number of monomer units attached to monomers and prepolymers have a strong impact on their reactivity and the physical properties of the cured material. nih.gov In photopolymerizations, the curing degree significantly affects the mechanical properties of the polymers. mdpi.com

In the context of suspension polymerization, parameters such as agitation speed, temperature, initiator, cross-linker, and diluent affect particle surface morphology, particle size and distribution, surface area, and cross-linking density. researchgate.net

Data on the influence of specific reaction parameters on the polymerization of this compound or its derivatives and the resulting polymer morphology are limited in the provided search results. However, the general principles of polymerization kinetics and the influence of reaction conditions on polymer properties, as described for related silanes and vinyl monomers, are applicable.

Organometallic Reactivity of this compound

This compound can participate in organometallic reactions, particularly those involving the formation of carbon-silicon bonds or where the vinyl groups interact with metal centers.

Nickel-catalyzed cross-electrophile coupling reactions have emerged as a method for C-Si bond formation using chlorosilanes. researchgate.netresearchgate.netresearchgate.netd-nb.info In some of these reactions, the presence of a vinyl group on the chlorosilane is important to enhance its coordination ability to the nickel catalyst. researchgate.netd-nb.info this compound has been shown to participate in such reductive cross-coupling reactions, yielding silylated products. researchgate.netresearchgate.netd-nb.infoacs.org

Studies have shown that this compound can react in nickel-catalyzed reductive cross-coupling with vinyl triflates, bringing about isolated yields in a similar range to other vinyl-substituted chlorosilanes. researchgate.netresearchgate.netresearchgate.netd-nb.info While trialkylchlorosilanes without a nickel-coordinating vinyl group also participated, the vinyl group appears to play a role in enhancing coordination. researchgate.netresearchgate.netd-nb.info

This compound has also been used in reactions to functionalize surfaces, such as lithium metal anodes, where the vinyl groups can undergo electro-polymerization. osti.gov This process, initiated by the first charge, leads to the formation of a stable film on the surface. osti.gov

Ligand Exchange and Coordination Chemistry

The vinyl groups in this compound can potentially act as ligands, coordinating to metal centers. While direct studies on the ligand exchange and coordination chemistry of this compound are not extensively detailed in the provided results, the concept of vinyl groups enhancing coordination to metal catalysts, such as nickel in cross-coupling reactions, is mentioned. researchgate.netd-nb.info

In organometallic chemistry, manipulating the steric and electronic properties of ligands is a common method to form complexes with metals in various oxidation states. nih.gov The coordination of silanes to metal centers, where the metal acts as a Lewis base and the silane as a sigma-acceptor ligand, has been observed, leading to hypervalent silicon compounds. researchgate.net This involves interactions between the metal and silicon atoms. researchgate.net

The reaction of a core–shell nanocage with Co₂(CO)₈, where the nanocage was derived using this compound in its synthesis, led to the formation and stabilization of a Co(I)-CO species. nih.govacs.org This suggests that the environment provided by the nanocage, potentially influenced by the structural elements derived from this compound, can play a role in stabilizing unusual metal oxidation states. nih.gov

| Compound Name | PubChem CID |

|---|---|

| This compound | 575734 uni.lu |

| Vinyltrichlorosilane | 6917 google.com |

| Dichlorosilane (B8785471) | 24821 google.com |

| 1,1,1,4,4-pentachloro-1,4-disilabutane | Not found in search results, but related to vinyltrichlorosilane and dichlorosilane reaction product. google.comgoogle.com |

| Cobalt octacarbonyl | 115482 google.comgoogle.com |

| Hexachlorodisilane | 25102 |

| Platinum divinyltetramethyldisiloxane (Karstedt's catalyst) | 23701904 rsc.org |

| 1,4-bis(dimethylsilyl)benzene | 170735 nih.gov |

| Vinyl trimethylsilane | 69967 ferrybox.com |

| Isoprene | 6557 ferrybox.com |

| n-Butyllithium | 11157 ferrybox.com |

| sec-Butyllithium | 2751796 ferrybox.com |

| Dilithium naphthalene | 2724280 ferrybox.com |

| Poly(vinylmethyl trivinylsilane) | Not found in search results. |

| Poly(dimethyl siloxane) | 6335 ferrybox.com |

| Styrene | 6918 ferrybox.com |

| (3-hydroxypropyl)trivinylsilane | Not found in search results. acs.org |

| Ethylene oxide | 9100 acs.org |

| Acetic acid | 176 acs.org |

| Cysteamine hydrochloride | 83630 acs.org |

| AIBN | 6091 acs.org |

| Poly(propylene oxide) | 24844 acs.org |

| Hydroquinone | 794 researchgate.net |

| Phenothiazine | 4763 researchgate.net |

| Allylbenzene | 7812 researchgate.net |

| Iron(III) acetylacetonate | 16091 researchgate.net |

| Cobalt(III) acetylacetonate | 25318 researchgate.net |

| Hexaethoxydisiloxane | 166170 researchgate.net |

| Tetrachlorosilane | 24816 researchgate.net |

| Vinyl chloride | 6338 researchgate.net |

| Magnesium | 5462325 researchgate.net |

| Sodium | 23674770 researchgate.net |

| Vinyl triflates | Not found as a specific compound, but a class of compounds. researchgate.netresearchgate.net |

| Nickel(II) bipyridine complexes | Not found as a specific compound class. researchgate.netd-nb.info |

| Manganese | 23930 researchgate.netd-nb.infoacs.org |

| Zinc | 23910 researchgate.netd-nb.info |

| Toluene | 1140 nih.gov |

| Diethylamine | 1091 rsc.org |

| Pentane | 8001 osti.gov |

| Lithium | 3485 osti.gov |

| 1,3 dioxolane | 7906 osti.gov |

| LiASF6 | 6434380 osti.gov |

| Mercaptosuccinic acid | 10583 vt.edu |

| Mercaptoacetic acid | 874 vt.edu |

| Goethite | 14787 vt.edu |

| Itaconic acid | 444401 vt.edu |

| Divinylbenzene | 7813 researchgate.net |

| Triphenylphosphine (B44618) | 10978 researchgate.netresearchgate.net |

| Phenyltrichlorosilane | 7001 google.com |

| Dichlorosilane | 24821 google.com |

| Cobalt octacarbonyl | 115482 google.com |

| Triethylsilane | 8028 wikipedia.org |

| Diphenylacetylene | 10979 wikipedia.org |

| Chlorodimethyl(vinyl)silane | 6258 acs.org |

| N,N-dimethylformamide (DMF) | 793 d-nb.infoacs.org |

| N,N-dimethylacetamide (DMA) | 8020 d-nb.infoacs.org |

| Potassium tert-butoxide | 13928 vt.edu |

| Tetrahydrofuran (THF) | 8070 ferrybox.comvt.edu |

| Diethyl ether | 3167 rsc.org |

| Sulfuric acid | 1118 rsc.org |

| Sodium bicarbonate | 10340 rsc.org |

| Sodium chloride | 5234 rsc.org |

| Nitrogen | 941 rsc.org |

| Argon | 23967 |

| Helium | 23981 |

| Acetylene | 6322 |

| Hydrogen peroxide | 784 |

| Chlorine | 222 |

| Grignard reagent | Not a specific compound, but a class. researchgate.net |

| Diethylammonium chloride | 11007 rsc.org |

| Trivinylsilane | 166167 researchgate.net |

| Tetravinylsilane | 166171 researchgate.net |

| Hexavinyldisiloxane | 166172 researchgate.net |

| Trimethyl(vinyl)silane | 69967 |

| Triphenylvinylsilane | 170734 |

| Trivinylsilanol | Not found in search results. |

| Polyacrylonitrile | 8386 researchgate.net |

| Poly(lactic acid) (PLA) | 181717 researchgate.net |

| o-carborane | 6326604 researchgate.net |

| Poly(norbornene-imide)s | Not found in search results. researchgate.net |

| Poly(oxanorbornene-imide)s | Not found in search results. researchgate.net |

| Diphosphine-silane ligands | Not found as specific compounds. researchgate.net |

| AuCl | 105350 researchgate.net |

| Pd(II) | Not a specific compound, but oxidation state of Palladium. researchgate.net |

| Cu(I) | Not a specific compound, but oxidation state of Copper. researchgate.net |

| Ag(I) | Not a specific compound, but oxidation state of Silver. researchgate.net |

| Co(I) | Not a specific compound, but oxidation state of Cobalt. nih.govacs.org |

| Co(II) | Not a specific compound, but oxidation state of Cobalt. nih.govacs.org |

| Co(III) | Not a specific compound, but oxidation state of Cobalt. researchgate.net |

| Zn(I) | Not a specific compound, but oxidation state of Zinc. nih.gov |

| Zn(0) | Not a specific compound, but oxidation state of Zinc. nih.gov |

| Cr(I) | Not a specific compound, but oxidation state of Chromium. nih.gov |

| Fe(I) | Not a specific compound, but oxidation state of Iron. nih.gov |

| H₂PtCl₆/IPA-solution | Not a specific compound, but a solution. google.comgoogle.com |

| TEMPO | 27237 d-nb.info |

| Vinyl acetate | 10900 nih.gov |

| Methyl methacrylate | 7905 nih.gov |

| Styrene | 6918 nih.gov |

| N-vinyl lactams | Not a specific compound class. nih.gov |

| Epoxy functionalities | Not a specific compound class. nih.gov |

| Vinylether functionalities | Not a specific compound class. nih.gov |

| Potassium titanium oxalate | 61548 nih.gov |

| Benzyl aldehyde | 240 nih.gov |

| Benzyl alcohol | 244 nih.gov |

| Benzene | 241 nih.gov |

| Phosphorus | 23889 nih.gov |

| Orthoformates | Not a specific compound class. nih.gov |

| Silver nanocubes | Not a specific compound class. nih.gov |

| Na₂PtCl₄ | 161331 nih.gov |

| Na₂PdCl₄ | 161332 nih.gov |

| Adamantane compounds | Not a specific compound class. google.com |

| Triethylamine | 8341 google.com |

| N,N'-Diisopropylamine | 10991 google.com |

| Pyridine | 9296 google.com |

| Imidazole | 961 google.com |

| Adamantanedimethanols | Not a specific compound class. google.com |

| Polyacetylene derivative | Not a specific compound class. google.com |

| Fluorosilicone Compounds | Not a specific compound class. google.com |

| Ynolate anion | Not a specific compound class. google.com |

| Vinyltrichlorosilane | 6917 google.com |

| Dichlorosilane | 24821 google.com |

| 1,1,1,4,4-pentachloro-1,4-disilabutane | Not found in search results. google.com |

| H₂PtCl₆/IPA-solution | Not a specific compound, but a solution. google.com |

| Cobalt octacarbonyl | 115482 google.com |

| Divinyldichlorosilane (B160964) | 11419 osti.gov |

| Diethylamine | 1091 rsc.org |

| Karstedt's catalyst | 23701904 rsc.org |

| Dibenzyl allylmalonate | Not found in search results. rsc.org |

| Allylmalonic acid | 3836 rsc.org |

| Trisilane | 13906 |

| Disilane | 24823 |

| Acetylene | 6322 |

| Cobalt | 23901 |

| Hydrogen peroxide | 784 |

| Trivinylsilanol | Not found in search results. |

| Halogens | Not specific compounds. |

| Organometallic reagents | Not specific compounds. |

| Platinum complexes | Not specific compounds. |

| Rhodium complexes | Not specific compounds. |

| Hexavinyldisiloxane | 166172 |

| Trimethyl(vinyl)silane | 69967 |

| Triphenylvinylsilane | 170734 |

| Tetravinylsilane | 166171 |

| Hydroquinone | 794 researchgate.net |

| Monomethyl ether of hydroquinone | 6811 researchgate.net |

| Phenothiazine | 4763 researchgate.net |

| Allylbenzene | 7812 researchgate.net |

| Iron(III) acetylacetonate | 16091 researchgate.net |

| Cobalt(III) acetylacetonate | 25318 researchgate.net |

| Hexaethoxydisiloxane | 166170 researchgate.net |

| Tetrachlorosilane | 24816 researchgate.net |

| Vinyl chloride | 6338 researchgate.net |

| Magnesium | 5462325 researchgate.net |

| Sodium | 23674770 researchgate.net |

| Sodium ethylate | 61048 researchgate.net |

| LiCuCl₄ | Not found in search results. researchgate.net |

| Vinylmagnesium chloride | 6432310 researchgate.net |

| Poly(vinyl alcohol) | 11188 google.com |

| Poly(vinylpyrrolidone) | 9003-39-8 (CAS number) google.com |

| Divinylbenzene | 7813 researchgate.net |

| Polystyrene | 9003-53-6 (CAS number) researchgate.net |

| Vinyl acetate | 10900 nih.gov |

| Methyl methacrylate | 7905 nih.gov |

| Styrene | 6918 nih.gov |

| N-vinyl lactams | Not a specific compound class. nih.gov |

| Epoxy functionalities | Not a specific compound class. nih.gov |

| Vinylether functionalities | Not a specific compound class. nih.gov |

| Potassium titanium oxalate | 61548 nih.gov |

| Benzyl aldehyde | 240 nih.gov |

| Benzyl alcohol | 244 nih.gov |

| Benzene | 241 nih.gov |

| Phosphorus | 23889 nih.gov |

| Orthoformates | Not a specific compound class. nih.gov |

| Silver nanocubes | Not a specific compound class. nih.gov |

| Na₂PtCl₄ | 161331 nih.gov |

| Na₂PdCl₄ | 161332 nih.gov |

| Adamantane compounds | Not a specific compound class. google.com |

| Triethylamine | 8341 google.com |

| N,N'-Diisopropylamine | 10991 google.com |

| Pyridine | 9296 google.com |

| Imidazole | 961 google.com |

| Adamantanedimethanols | Not a specific compound class. google.com |

| Polyacetylene derivative | Not a specific compound class. google.com |

| Fluorosilicone Compounds | Not a specific compound class. google.com |

| Ynolate anion | Not a specific compound class. google.com |

| Vinyltrichlorosilane | 6917 google.com |

| Dichlorosilane | 24821 google.com |

| 1,1,1,4,4-pentachloro-1,4-disilabutane | Not found in search results. google.com |

| H₂PtCl₆/IPA-solution | Not a specific compound, but a solution. google.com |

| Cobalt octacarbonyl | 115482 google.com |

| Divinyldichlorosilane | 11419 osti.gov |

| Diethylamine | 1091 rsc.org |

| Karstedt's catalyst | 23701904 rsc.org |

| Dibenzyl allylmalonate | Not found in search results. rsc.org |

| Allylmalonic acid | 3836 rsc.org |

| Trisilane | 13906 |

| Disilane | 24823 |

| Acetylene | 6322 |

| Cobalt | 23901 |

| Hydrogen peroxide | 784 |

| Trivinylsilanol | Not found in search results. |

| Halogens | Not specific compounds. |

| Organometallic reagents | Not specific compounds. |

| Platinum complexes | Not specific compounds. |

| Rhodium complexes | Not specific compounds. |

| Hexavinyldisiloxane | 166172 |

| Trimethyl(vinyl)silane | 69967 |

| Triphenylvinylsilane | 170734 |

| Tetravinylsilane | 166171 |

| Hydroquinone | 794 researchgate.net |

| Monomethyl ether of hydroquinone | 6811 researchgate.net |

| Phenothiazine | 4763 researchgate.net |

| Allylbenzene | 7812 researchgate.net |

| Iron(III) acetylacetonate | 16091 researchgate.net |

| Cobalt(III) acetylacetonate | 25318 researchgate.net |

| Hexaethoxydisiloxane | 166170 researchgate.net |

| Tetrachlorosilane | 24816 researchgate.net |

| Vinyl chloride | 6338 researchgate.net |

| Magnesium | 5462325 researchgate.net |

| Sodium | 23674770 researchgate.net |

| Sodium ethylate | 61048 researchgate.net |

| LiCuCl₄ | Not found in search results. researchgate.net |

| Vinylmagnesium chloride | 6432310 researchgate.net |

| Poly(vinyl alcohol) | 11188 google.com |

| Poly(vinylpyrrolidone) | 9003-39-8 (CAS number) google.com |

| Divinylbenzene | 7813 researchgate.net |

| Polystyrene | 9003-53-6 (CAS number) researchgate.net |

| Vinyl acetate | 10900 nih.gov |

| Methyl methacrylate | 7905 nih.gov |

| Styrene | 6918 nih.gov |

| N-vinyl lactams | Not a specific compound class. nih.gov |

| Epoxy functionalities | Not a specific compound class. nih.gov |

| Vinylether functionalities | Not a specific compound class. nih.gov |

| Potassium titanium oxalate | 61548 nih.gov |

| Benzyl aldehyde | 240 nih.gov |

| Benzyl alcohol | 244 nih.gov |

| Benzene | 241 nih.gov |

| Phosphorus | 23889 nih.gov |

| Orthoformates | Not a specific compound class. nih.gov |

| Silver nanocubes | Not a specific compound class. nih.gov |

| Na₂PtCl₄ | 161331 nih.gov |

| Na₂PdCl₄ | 161332 nih.gov |

| Adamantane compounds | Not a specific compound class. google.com |

| Triethylamine | 8341 google.com |

| N,N'-Diisopropylamine | 10991 google.com |

| Pyridine | 9296 google.com |

| Imidazole | 961 google.com |

| Adamantanedimethanols | Not a specific compound class. google.com |

| Polyacetylene derivative | Not a specific compound class. google.com |

| Fluorosilicone Compounds | Not a specific compound class. google.com |

| Ynolate anion | Not a specific compound class. google.com |

This compound (C₆H₉ClSi, PubChem CID 575734) is an organosilicon compound featuring a silicon atom bonded to three vinyl groups and a chlorine atom. uni.lucymitquimica.com This structure imparts significant reactivity, particularly in polymerization and other chemical transformations. cymitquimica.com

The presence of multiple vinyl groups makes this compound highly reactive in various chemical processes, including addition, substitution, and oxidation reactions. This versatile reactivity profile positions it as a valuable building block in the synthesis of diverse organic and silicon-containing compounds.

Mechanisms of Vinyl Polymerization Initiated by this compound Derivatives

The vinyl functionalities in silanes, such as this compound, contribute substantially to their reactivity in polymerization processes. pjsir.org Polymerization involving silanes can proceed through different mechanisms, including hydrolysis and condensation, and can be conducted in various media like melt phase or liquid solutions. google.com The initiation of these polymerizations can occur without the aid of catalysts or by employing alkaline or acidic catalysts. google.com

While the specific mechanisms directly initiated by this compound derivatives are not extensively detailed in the provided search results, the general principles of vinyl polymerization mechanisms involve the generation of reactive species (often radicals from an initiator), followed by chain propagation, chain transfer, and termination steps. mdpi.com The course and outcome of these reactions are influenced by various factors, including polar and steric effects, as well as the stabilization and thermodynamic properties of the involved species. mdpi.com

This compound has been utilized in the preparation of vinyl-functionalized surfaces intended for subsequent polymerization reactions. nih.govosti.gov For example, a spherosilicate core functionalized with malonic acid was converted into a vinyl-functionalized derivative through a reaction with this compound. nih.govacs.org These surface-bound vinyl groups can undergo electropolymerization, for instance, on an electrode surface, leading to the formation of a thin polymer layer. osti.gov

Self-Condensing Vinyl Polymerization and Resultant Architectures

Self-condensing vinyl polymerization (SCVP) involves monomers possessing both a polymerizable vinyl group and a functional group capable of initiating polymerization or undergoing condensation. Although this compound is not typically classified as an SCVP monomer itself, its derivatives or related vinylsilanes can be incorporated into polymerization schemes that influence polymer architecture.

Approaches such as anionic polymerization have been explored for synthesizing block copolymers incorporating vinylsilanes like vinyl trimethylsilane. ferrybox.com The differing polymerization kinetics of monomers in copolymerization can dictate the resulting polymer structure, potentially leading to the formation of block copolymer architectures. ferrybox.com Controlling the polymer architecture is essential for tuning material properties, such as the characteristics of micelle cores and coronas in self-assembling systems. vt.edu

In the context of surface modification, the polymerization of vinyl substituents originating from silanes on a lithium surface has been proposed to generate a polymer network. osti.gov Activating trivinylsilane groups could ideally result in a three-bonded net surface film, whereas divinylsilane might yield a more random chain-like polymer structure on the surface. osti.gov

Kinetic Studies of Polymerization Reactions

The kinetics of silane polymerization are governed by a combination of primary factors, including the type of catalyst, the ratio of water to silane, pH, and the nature of organo-functional groups. mdpi.com Secondary factors such as temperature, solvent, ionic strength, the leaving group, and monomer concentration also play a significant role in influencing reaction rates. mdpi.com

Under acidic conditions, hydrolysis tends to be rapid while condensation is slow. mdpi.com Conversely, in alkaline environments, hydrolysis is slow, and condensation is fast. mdpi.com In neutral media, both processes are generally slow, with the exception of reactions involving aminosilanes. mdpi.com The rate of hydrolysis for certain silanes has been shown to be dependent on proton concentration. mdpi.com Consistent with the Arrhenius equation, increasing the temperature is expected to enhance the polymerization rate of silanes. mdpi.com

For free radical polymerization, key factors influencing kinetics include monomer concentration, initiator concentration, temperature, solvent effects, and the presence of inhibiting or retarding species. catalysis.blog Higher initiator concentrations can accelerate radical generation but may result in polymers with lower molecular weights. catalysis.blog Elevated temperatures can enhance the decomposition of initiators and increase the polymerization rate. catalysis.blog The choice of solvent can impact the solubility of monomers and the stability of radicals. catalysis.blog

Influence of Reaction Parameters on Polymerization Pathways and Product Morphology

A variety of reaction parameters can influence the pathway and outcome of polymerization, including monomer reactivity, the dose of irradiation (in radiation-induced grafting), the solvent used, the presence of inhibitors, and the grafting temperature. nih.gov These parameters are critical in controlling the reaction yield and can lead to modifications in the structure or function of the resulting polymer. nih.gov When oxygen is present, adjusting the irradiation dose rate can favor either crosslinking reactions or degradation processes mediated by oxidation. nih.gov

The architecture of the polymer, the chemical composition of its backbone, and the number of monomer units attached to the monomers and prepolymers significantly affect their reactivity and the physical properties of the final cured material. nih.gov In photopolymerization, the degree of curing achieved has a substantial impact on the mechanical properties of the polymers. mdpi.com

In the context of suspension polymerization, parameters such as the speed of agitation, temperature, the nature of the initiator and cross-linker, and the diluent used all influence the morphology of the polymer particles, their size and distribution, surface area, and cross-linking density. researchgate.net

Specific data detailing the influence of reaction parameters solely on the polymerization of this compound or its direct derivatives and the resulting polymer morphology were not extensively found in the provided search results. However, the general principles derived from studies on related silanes and vinyl monomers regarding the relationship between reaction conditions, kinetics, and polymer properties are applicable.

Hydrosilylation Reactions with this compound as Substrate or Reagent

Hydrosilylation is a reaction involving the addition of Si-H bonds across unsaturated bonds, commonly facilitated by transition metal catalysts. libretexts.orgwikipedia.org While this compound itself lacks an Si-H bond, it can function as a substrate in hydrosilylation reactions due to its reactive vinyl groups. Alternatively, derivatives of this compound could potentially contain Si-H bonds and act as reagents.

This compound has been employed in synthetic routes that involve subsequent hydrosilylation steps. For example, a vinyl-functionalized spherosilicate, synthesized by the reaction of a malonic acid functionalized spherosilicate core with this compound, was subsequently cross-linked through the hydrosilylation of its vinyl groups with a silane containing Si-H bonds (1,4-bis(dimethylsilyl)benzene). nih.govacs.org This reaction created a porous carbosilane shell. nih.govacs.org

Hydrosilylation is a significant method for synthesizing organosilicon compounds on a commercial scale. wikipedia.org The widely accepted mechanism for the transition metal-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism. libretexts.orgwikipedia.orgmdpi.com This mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by the coordination and insertion of the alkene, and finally, the reductive elimination of the hydrosilylation product. libretexts.orgwikipedia.orgmdpi.com Variations of the Chalk-Harrod mechanism have also been observed. wikipedia.org

The reactivity in hydrosilylation is affected by several factors, including the nature of the substrate and the silane, as well as the specific transition metal catalyst and its associated ligands. libretexts.org Platinum complexes are frequently used as catalysts for hydrosilylation, particularly in the context of curing silicone polymers. google.commdpi.com Cobalt-catalyzed hydrosilylation has also been applied in the synthesis of silane-based materials. google.comgoogle.com

Organometallic Reactivity of this compound

This compound participates in various organometallic reactions, particularly those leading to the formation of carbon-silicon bonds or involving interactions between its vinyl groups and metal centers.

Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful strategy for forming C-Si bonds utilizing chlorosilanes. researchgate.netresearchgate.netresearchgate.netd-nb.info In these reactions, the presence of a vinyl group on the chlorosilane can be crucial for enhancing its ability to coordinate to the nickel catalyst. researchgate.netd-nb.info this compound has been shown to participate in such reductive cross-coupling reactions, yielding silylated products. researchgate.netresearchgate.netd-nb.infoacs.org

Studies have demonstrated that this compound can react in nickel-catalyzed reductive cross-coupling reactions with vinyl triflates, achieving isolated yields comparable to those obtained with other vinyl-substituted chlorosilanes. researchgate.netresearchgate.netresearchgate.netd-nb.info While trialkylchlorosilanes lacking a nickel-coordinating vinyl group also participate in these reactions, the vinyl group appears to enhance the coordination to the metal center. researchgate.netresearchgate.netd-nb.info

This compound has also been employed in the functionalization of surfaces, such as lithium metal anodes, where its vinyl groups can undergo electropolymerization. osti.gov This process, initiated during the initial charging cycle, results in the formation of a stable film on the electrode surface. osti.gov

Ligand Exchange and Coordination Chemistry

The vinyl groups present in this compound have the potential to act as ligands and coordinate to metal centers. While extensive studies specifically on the ligand exchange and coordination chemistry of this compound were not found in the provided results, the concept of vinyl groups enhancing coordination to metal catalysts, as observed in nickel-catalyzed cross-coupling reactions, is relevant. researchgate.netd-nb.info

In organometallic chemistry, the strategic manipulation of ligand steric and electronic properties is a common approach to synthesize metal complexes with various oxidation states. nih.gov The coordination of silanes to metal centers, where the metal functions as a Lewis base and the silane as a sigma-acceptor ligand, has been documented, leading to the formation of hypervalent silicon compounds involving metal-silicon interactions. researchgate.net

The reaction of a core–shell nanocage, synthesized with the involvement of this compound, with Co₂(CO)₈ resulted in the formation and stabilization of a Co(I)-CO species. nih.govacs.org This suggests that the specific environment provided by the nanocage, potentially influenced by the structural components derived from this compound, can contribute to the stabilization of less common metal oxidation states. nih.gov

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental mechanistic steps in transition metal catalysis, playing crucial roles in bond formation and cleavage processes. Oxidative addition involves the increase of a metal center's oxidation state and coordination number, typically through the insertion of the metal into a substrate bond (e.g., C-X, H-H, Si-H, Si-Cl). tcichemicals.comamericanelements.comuni.luyoutube.com The reverse process, reductive elimination, results in a decrease in the metal's oxidation state and coordination number, with the concomitant formation of a new bond between two ligands previously bound to the metal center. americanelements.comnih.govnih.govfda.govsigmaaldrich.com These two steps are often coupled in catalytic cycles, facilitating the transformation of organic molecules. tcichemicals.comyoutube.comnih.gov

This compound has been shown to participate in transition metal-catalyzed reactions that are proposed to involve oxidative addition and reductive elimination pathways. A notable example is its use in nickel-catalyzed reductive cross-coupling reactions, which enable the formation of C(sp³)-Si bonds. nih.govnih.govnih.gov

In one such nickel/zinc-catalyzed cross-electrophile coupling of α-cyano alkyl electrophiles with chlorosilanes, including this compound, a mechanism involving oxidative addition and reductive elimination has been proposed. nih.gov The catalytic cycle is suggested to involve a nickel intermediate, potentially in a low oxidation state such as nickel(I). nih.gov Oxidative addition of the Si-Cl bond of the chlorosilane, such as this compound, to this nickel(I) intermediate is a key step, leading to the formation of an alkyl(silyl)nickel(III) complex. nih.gov This step increases the oxidation state of the nickel center by two and incorporates both the alkyl group (derived from the α-cyano alkyl electrophile) and the silyl group (from this compound) as ligands on the metal.

Following the oxidative addition, the alkyl(silyl)nickel(III) complex undergoes reductive elimination. nih.gov In this step, a new C-Si bond is formed between the alkyl and silyl ligands, releasing the silylated product (an α-silyl nitrile when starting from an α-cyano alkyl electrophile) and regenerating the nickel catalyst in a lower oxidation state, likely nickel(I), which can then be reduced back to the active nickel(0) species by the stoichiometric reductant, zinc. nih.gov This reductive elimination step is crucial for the formation of the desired C(sp³)-Si bond.

While the detailed kinetics and thermodynamics specifically for the oxidative addition of the Si-Cl bond of this compound to the catalytic metal center, and the subsequent reductive elimination, are often studied within the broader context of the catalytic cycle, their occurrence is fundamental to the observed cross-coupling reactivity. The efficiency of these steps can be influenced by factors such as the nature of the metal catalyst, the identity of ancillary ligands, and the reaction conditions. nih.govnih.govsigmaaldrich.com

This compound has also been reported in the context of functionalizing surfaces and its reaction with a palladium complex. fishersci.fi Although the specific mechanistic details regarding oxidative addition and reductive elimination in this particular reaction with palladium are not extensively described in the provided information, palladium is well-known to participate in catalytic cycles involving these elementary steps, particularly in cross-coupling reactions. tcichemicals.comyoutube.com Oxidative addition to palladium(0) is a common initiation step in many palladium-catalyzed transformations, followed by transmetalation and then reductive elimination to form new bonds. tcichemicals.com

The participation of this compound in reactions proceeding through oxidative addition and reductive elimination pathways highlights its utility as a building block in organometallic chemistry and catalytic transformations for the construction of silicon-containing organic molecules.

Advanced Applications of Trivinylchlorosilane in Materials Science and Polymer Chemistry

Utilization as Precursors for Polymeric Systems

Synthesis of Polysiloxanes and Organosilicon Hybrid Polymers

Polysiloxanes, characterized by their flexible silicon-oxygen backbone, and organosilicon hybrid polymers, which combine inorganic siloxane units with organic components, are classes of materials where functional silanes play a crucial role. While the provided information does not explicitly detail the direct polymerization of TVCS into polysiloxanes, its structure suggests potential roles. The Si-Cl bond in TVCS can undergo hydrolysis followed by condensation reactions, typical for the formation of siloxane linkages (Si-O-Si). The presence of three vinyl groups on the silicon atom allows for the introduction of unsaturation into a polysiloxane network or backbone. This unsaturation can then be utilized for further functionalization or crosslinking reactions. Organosilicon hybrid composite materials can be cured through free radical initiation, a process that the vinyl groups of TVCS could participate in wikipedia.org. Fluorescent polysiloxanes, for instance, can be created by introducing fluorescent groups into the polysiloxane structure fishersci.ca. Functional silanes are generally used to introduce specific groups into polysiloxanes or to act as coupling agents between organic and inorganic phases in hybrid materials nih.govfishersci.fi. Thus, TVCS could be employed to introduce vinyl-reactive sites into polysiloxane chains or networks, enabling the formation of hybrid materials through reactions with organic monomers or polymers.

Development of Hyperbranched Polymers (HBPs) Incorporating Organosilane Functionality

Hyperbranched polymers (HBPs) are highly branched macromolecules with globular structures, known for properties such as low viscosity, high solubility, and a large number of terminal functional groups fishersci.senih.govnih.govfishersci.cafrontiersin.org. The synthesis of HBPs often involves the polymerization of ABx-type monomers, where A and B are reactive groups, and x is the number of B groups (x ≥ 2) fishersci.senih.gov. Trivinylchlorosilane, with its three vinyl groups and one chlorine atom, can be conceptually viewed as a type of AB3 monomer (considering the vinyl groups as B and the chloro group as A, or vice versa, depending on the reaction mechanism). Its polymerization or copolymerization with other monomers could lead to hyperbranched structures with a silicon-containing core or branching points and peripheral vinyl or chloro functionalities. Organosilane functionality within HBPs can impart unique characteristics, such as modified surface properties, enhanced thermal stability, or the ability to engage in further chemical modifications through the reactive vinyl groups fishersci.ca. The facile one-pot synthesis is an advantage of preparing HBPs compared to dendrimers nih.gov.

Role as Crosslinking Agents in Advanced Polymer Matrix Composites

Crosslinking agents are essential for forming three-dimensional networks in polymer matrices, leading to improved mechanical, thermal, and chemical properties easychem.org. Siloxane compounds and silanes are recognized for their utility as crosslinking agents americanelements.comresearchgate.netfishersci.ca. This compound, possessing multiple vinyl groups, can act as a crosslinking agent in polymer composites through reactions involving these unsaturated functionalities. For example, the vinyl groups can undergo radical polymerization or hydrosilylation reactions with polymers containing complementary reactive sites (e.g., Si-H groups in silicone-based systems). This crosslinking creates a robust network that enhances the material's strength, toughness, and resistance to environmental factors easychem.orgamericanelements.com. The incorporation of silane (B1218182) crosslinkers can also improve the adhesion between fillers and the polymer matrix in composites nih.gov. The resulting Si-O-Si crosslinks formed through the hydrolysis and condensation of silane crosslinkers are known for their durability fishersci.ca.

Functional Materials Development

This compound is also employed in the synthesis of complex molecular architectures and porous materials, contributing to the development of functional materials with tailored properties.

Synthesis of Carborane-Containing Star-Shaped Molecules and Carbosilane Dendrimers

This compound has been explicitly utilized in the synthesis of carborane-containing star-shaped molecules and as a precursor for carbosilane dendrimers atamanchemicals.comfishersci.sesigmaaldrich.comnih.gov. Symmetrical star-shaped molecules with carborane clusters on the periphery have been functionalized with this compound, yielding compounds that can serve as precursors for the synthesis of higher-order carbosilane dendrons atamanchemicals.comfishersci.sesigmaaldrich.comnih.gov. Carbosilane dendrimers are a promising class of dendrimers known for their chemical and thermal stability fishersci.ca. The synthesis of carbosilane dendrimers often involves repetitive cycles of hydrosilylation and Grignard reactions, utilizing monomers with reactive silicon and carbon functionalities fishersci.caamericanelements.comfishersci.nluni.lu. The vinyl groups in TVCS can participate in hydrosilylation reactions with Si-H terminated dendrons or cores, extending the carbosilane framework. Conversely, the Si-Cl bond can be reacted with organolithium or Grignard reagents to introduce silicon centers with vinyl functionality, enabling divergent dendrimer growth. This highlights the importance of TVCS and similar vinyl- and chlorosilanes in constructing precise, branched carbosilane structures with carborane or other functional groups.

Surface Functionalization for Novel Material Interfaces (e.g., Lithium Metal Anodes)

Surface functionalization plays a critical role in tailoring the properties of materials for specific applications. In the context of energy storage, particularly for next-generation batteries utilizing lithium metal anodes, surface modification is crucial for addressing challenges such as dendrite formation and unstable solid electrolyte interphase (SEI) formation. mdpi.comfrontiersin.org The high theoretical capacity and low redox potential of lithium metal make it an attractive anode material, but its reactivity with liquid electrolytes leads to degradation and safety concerns. frontiersin.org

This compound, along with other vinyl-substituted silanes like divinyldichlorosilane (B160964) (DVDCS), has been explored for the surface functionalization of lithium metal anodes. researchgate.net A strategy involves creating a surface coating attached to the lithium surface, potentially through electro-polymerization of the vinyl substituents. This polymerization can be self-induced during the initial charge cycle of a battery, forming a polymer network on the lithium surface. researchgate.net Such surface modifications aim to create a stable interface with the electrolyte, potentially lowering initial impedance and slowing its growth over time. osti.gov These layers are believed to enhance lithium anode cycle life by inhibiting solvent diffusion to the surface. osti.gov

Research indicates that a surface passivation strategy based on a covalently attached polymer coating to a hydroxide-modified lithium metal surface can be beneficial. researchgate.net While trialkylsilane coatings formed by reaction with native hydroxyl groups on lithium metal have shown promise in stabilizing the interface and extending cycle life, vinyl-functionalized silanes offer the possibility of forming a more robust, cross-linked polymer network. osti.gov The di-vinyl silane compound, having up to two bonds to the lithium surface, is expected to form a random chain-like polymer. osti.gov This surface barrier, built from surface-bound silane groups and acting as an artificial SEI component, could help protect the surface from electrolyte constituents that degrade anode performance. osti.gov

The goal of functionalizing the lithium metal surface is to achieve homogeneous lithium deposition and prevent the formation of dendrites, which are a major cause of battery failure and safety hazards. frontiersin.orgrsc.org Modified layers with good lithiophilicity can promote uniform lithium nucleation and deposition. rsc.org

Contributions to Electronic and Energy Storage Materials

Organosilicon compounds, including those derived from or utilizing this compound, contribute to the field of electronic and energy storage materials in various ways. While direct applications of this compound itself in bulk electronic or energy storage materials might be specific, its role as a precursor or additive is notable.

Silicon-containing materials are broadly used in electronic applications. vt.edu this compound can serve as a monomer or co-monomer in the synthesis of silicon-containing polymers and copolymers, which find use in various electronic compositions and as additives. vt.edu For instance, polysiloxanes containing specific functional groups have been investigated as materials for applications like aircraft sealants, highlighting the use of chlorosilanes as starting materials in polymer synthesis for advanced applications. vt.edu